Comparative Kinetic Substrate Profiling for Dihydroxy-Acid Dehydratase (EC 4.2.1.9): Turnover Number and Catalytic Efficiency
2,3-Dihydroxypentanoic acid (2,3-dihydroxyvaleric acid) can be evaluated against structurally related 2,3-dihydroxy acid substrates of dihydroxy-acid dehydratase (DHAD; EC 4.2.1.9), a key enzyme in branched-chain amino acid biosynthesis. While direct kinetic data for 2,3-dihydroxypentanoic acid with DHAD are not reported in the available literature, class-level inference from documented substrate specificity patterns indicates that chain length and methylation status profoundly affect catalytic turnover. The enzyme exhibits a broad range of turnover numbers (kcat) across substrates: 2,3-dihydroxyisovalerate (the natural valine pathway intermediate) shows kcat values spanning 0.00035 to 75.8 s⁻¹ depending on enzyme source and activation state; (2R,3R)-2,3-dihydroxy-3-methylpentanoate (the isoleucine pathway intermediate) shows kcat values of 8.3 to 12.3 s⁻¹; 2,3-dihydroxybutanoate (a four-carbon analog) shows a kcat of 4.6 s⁻¹; and 3-cyclopropyl-2,3-dihydroxybutanoate shows a kcat of 5.7 s⁻¹ [1]. This wide kinetic range demonstrates that even structurally conservative modifications — such as the presence or absence of a methyl branch at C3 or variation in carbon chain length — produce measurable differences in enzymatic recognition. The unsubstituted, linear five-carbon backbone of 2,3-dihydroxypentanoic acid distinguishes it from both the branched intermediates of valine/isoleucine metabolism and the shorter-chain 2,3-dihydroxybutanoate analogs, with corresponding implications for its behavior as an enzyme substrate or inhibitor in DHAD-dependent pathways [2].
| Evidence Dimension | Enzymatic turnover number (kcat) for dihydroxy-acid dehydratase (EC 4.2.1.9) |
|---|---|
| Target Compound Data | No direct kinetic data available in primary literature for 2,3-dihydroxypentanoic acid |
| Comparator Or Baseline | 2,3-dihydroxyisovalerate: kcat = 0.00035–75.8 s⁻¹; (2R,3R)-2,3-dihydroxy-3-methylpentanoate: kcat = 8.3–12.3 s⁻¹; 2,3-dihydroxybutanoate: kcat = 4.6 s⁻¹; 3-cyclopropyl-2,3-dihydroxybutanoate: kcat = 5.7 s⁻¹ |
| Quantified Difference | Comparator substrates exhibit kcat values spanning >5 orders of magnitude (0.00035 to 75.8 s⁻¹) depending on structural features (chain length, methylation, stereochemistry) |
| Conditions | Various enzyme sources (including recombinant archaeal and bacterial DHAD), pH 7.0–8.5, 25–50°C; values compiled from BRENDA database |
Why This Matters
The substantial kinetic divergence among structurally similar 2,3-dihydroxy acids demonstrates that procurement decisions for enzymology studies must be compound-specific; substrate or inhibitor behavior cannot be reliably inferred from class membership.
- [1] BRENDA Enzyme Database. EC 4.2.1.9 — dihydroxy-acid dehydratase: Turnover Number data. View Source
- [2] Kim, S.; Lee, S.B. Identification and characterization of Sulfolobus solfataricus D-gluconate dehydratase: a key enzyme in the non-phosphorylative Entner-Doudoroff pathway. Biochemical Journal (2006). Referenced in: A sensitive method for assaying dihydroxy-acid dehydratase activity. All Journals search. View Source
